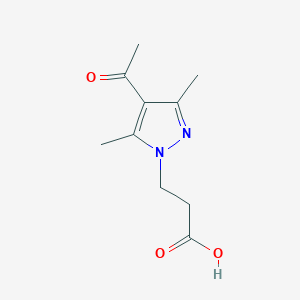

3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

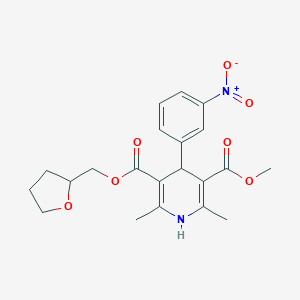

3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid is a useful research chemical . It is a type of chemical entity with a molecular weight of 210.23 g/mol.

Synthesis Analysis

The traditional method for the preparation of 1-cyanoacetyl-3,5-dimethylpyrazole involves treating a solution of cyanoacethydrazide in dilute aqueous HCl with an alcoholic solution of acetylacetone . Recently, an improved procedure has been proposed, affording azolide 1 in 91% yield in an aqueous medium in the presence of catalytic amounts of HCl .Molecular Structure Analysis

The molecular formula of this compound is C10H14N2O3.Chemical Reactions Analysis

Cyanoacetylpyrazole 1 is the best reagent for accessing cyanoacetamides from heterocyclic amines with reduced nucleophilicity . The reactions of 2-aminothiazoles, 5-aminopyrazoles, 2-amino-1,3,4-thiadiazoles, and Gewald aminothiophenes with azolide 1 lead to the formation of the corresponding cyanoacetamides .Scientific Research Applications

AcPDMP has been used in a variety of scientific research applications. It has been used as a catalyst in the synthesis of various heterocyclic compounds, such as pyrrolidines, piperidines, and furans. In addition, it has been used in the synthesis of polymers and dyes. AcPDMP has also been used in the synthesis of biologically active compounds, such as antibiotics and antifungal agents. Furthermore, AcPDMP has been used in the synthesis of drugs, such as anticonvulsants and anti-inflammatory agents.

Mechanism of Action

Target of Action

Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

For instance, compound 13, a pyrazole derivative, displayed superior antipromastigote activity . This suggests that 3-(4-acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid may interact with its targets in a similar manner, leading to significant biological changes.

Biochemical Pathways

Given the antileishmanial and antimalarial activities of similar pyrazole derivatives , it can be inferred that this compound may affect pathways related to these diseases.

Pharmacokinetics

A related compound was found to have high solubility in saline at ph 7, which could impact its bioavailability .

Result of Action

Related pyrazole derivatives have shown significant antileishmanial and antimalarial activities , suggesting that this compound may have similar effects.

Action Environment

Factors such as ph could potentially impact the solubility and therefore the bioavailability of the compound .

Advantages and Limitations for Lab Experiments

The main advantage of using AcPDMP in lab experiments is its versatility. It can be used as a catalyst in a variety of organic reactions and can be used to synthesize a variety of heterocyclic compounds, polymers, dyes, and biologically active compounds. Furthermore, AcPDMP is relatively inexpensive and is readily available.

The main limitation of using AcPDMP in lab experiments is its low reactivity. AcPDMP is a relatively weak nucleophile and is not as reactive as other catalysts, such as sodium hydroxide. Furthermore, AcPDMP is not as effective in catalyzing the Knoevenagel condensation at higher temperatures.

Future Directions

There are several potential future directions for AcPDMP research. One potential direction is the development of more efficient and selective catalysts for organic reactions. Another potential direction is the development of more efficient methods for the synthesis of AcPDMP. Additionally, further research could be conducted to investigate the biochemical and physiological effects of AcPDMP. Finally, further research could be conducted to investigate the potential applications of AcPDMP in the synthesis of drugs and other biologically active compounds.

Synthesis Methods

AcPDMP is synthesized by a method known as the Knoevenagel condensation. This is a reaction between an aldehyde and an active methylene compound, such as malononitrile, to form a β-keto ester. In the case of AcPDMP, the aldehyde is 3,5-dimethylpyrazole-1-carboxaldehyde and the malononitrile is acetylmalononitrile. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and is typically performed at a temperature of 80-90°C. The reaction yields AcPDMP in good yield.

Properties

IUPAC Name |

3-(4-acetyl-3,5-dimethylpyrazol-1-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O3/c1-6-10(8(3)13)7(2)12(11-6)5-4-9(14)15/h4-5H2,1-3H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQLFKVOEQTWWDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCC(=O)O)C)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10349573 |

Source

|

| Record name | 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890596-67-5 |

Source

|

| Record name | 3-(4-Acetyl-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10349573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-({[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}methyl)benzoic acid](/img/structure/B184350.png)

![3-[(4-Chlorophenyl)methyl]-6-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184352.png)

![3-Benzyl-6-(4-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B184354.png)

![3-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B184356.png)

![1-methyl-5H-pyrido[4,3-b]indole](/img/structure/B184361.png)

![Benzaldehyde, 2-[(4,6-dimethoxy-2-pyrimidinyl)oxy]-](/img/structure/B184372.png)